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Forskolin Hemisuccinate-13C4

Cat. No.: B1152294
M. Wt: 472.51
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Description

Contextualization of Forskolin (B1673556) Derivatives in Biomedical Research

Historical Perspective of Forskolin and its Analogues in Cellular and Molecular Studies

Forskolin, a labdane (B1241275) diterpene, is extracted from the roots of the Coleus forskohlii plant, which has a long history in traditional medicine. elifesciences.orgnih.gov In the realm of modern science, forskolin is renowned for its ability to directly activate adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). elifesciences.orgnih.govwikipedia.orgnih.gov This action elevates intracellular cAMP levels, a critical second messenger involved in a vast array of cellular signaling pathways. wikipedia.org

The discovery of forskolin's mechanism of action propelled its use as a standard laboratory tool to artificially increase cAMP levels, allowing researchers to study the downstream effects of this signaling molecule in various physiological processes. wikipedia.org Over the years, numerous analogues of forskolin have been synthesized to enhance its properties for research and potential therapeutic applications. These modifications have aimed to improve water solubility, cell permeability, and target selectivity. researchgate.net

Rationale for Chemical Modification to Hemisuccinate for Research Applications

The chemical modification of forskolin to create forskolin hemisuccinate is a deliberate strategy to enhance its utility in research, particularly in in vitro settings.

While forskolin itself is cell-permeable, its poor water solubility can be a limiting factor in certain experimental setups. researchgate.net The addition of a hemisuccinate ester group introduces a carboxylic acid moiety. This modification can improve the compound's solubility in aqueous buffers used in cell culture and other in vitro assays, facilitating more consistent and reproducible experimental conditions.

The terminal carboxylic acid group of the hemisuccinate linker provides a reactive handle for conjugation to other molecules. This allows for the development of various research probes. For instance, it can be attached to fluorescent dyes for visualization studies, or to solid supports for affinity chromatography to isolate and identify forskolin-binding proteins.

Fundamental Significance of Stable Isotope Labeling (13C4) in Mechanistic Investigations

The incorporation of four carbon-13 (¹³C) atoms into the forskolin hemisuccinate molecule represents a significant advancement for mechanistic studies. Stable isotope labeling involves replacing an atom with its heavier, non-radioactive isotope. fiveable.me In this case, four ¹²C atoms are replaced with ¹³C atoms.

This labeling does not significantly alter the chemical properties or biological activity of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS). fiveable.menih.gov This allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterparts within a complex biological sample.

The use of ¹³C-labeled compounds is a cornerstone of metabolic flux analysis and the study of biochemical reaction dynamics. creative-proteomics.comtandfonline.com By introducing Forskolin Hemisuccinate-13C4 into a biological system, researchers can trace the metabolic fate of the molecule with high precision.

For example, by analyzing the mass shifts in downstream metabolites, scientists can map the pathways through which the compound is processed, identify its metabolic products, and quantify the rates of these transformations. mdpi.comnih.gov This level of detail is crucial for understanding how the compound interacts with cellular machinery and for building accurate models of metabolic networks. nih.govd-nb.info The ability to track the labeled carbon atoms provides unambiguous evidence of metabolic pathways and can help to uncover novel biochemical interactions. nih.govtandfonline.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaC₂₇H₃₈O₉ (with 4 ¹³C atoms)
Molecular WeightApprox. 514.58 g/mol
Isotopic PurityTypically >99% for ¹³C
Parent CompoundForskolin
LabelCarbon-13 (¹³C)

Detailed Research Findings

Research AreaKey Finding Enabled by Stable Isotope Labeling
Metabolic Pathway AnalysisTracing the flow of ¹³C atoms from a labeled substrate allows for the mapping of metabolic pathways and the identification of novel routes. tandfonline.com
Metabolic Flux QuantificationBy measuring the incorporation of ¹³C into various metabolites over time, the rates (fluxes) of biochemical reactions can be accurately determined. mdpi.comnih.gov
Metabolite IdentificationThe distinct mass shift caused by the ¹³C label aids in the confident identification of metabolites in complex biological mixtures using mass spectrometry. nih.govfrontiersin.org
Protein Dynamics¹³C labeling can be used in conjunction with NMR spectroscopy to study protein structure, folding, and interactions.
Precise Quantitative Analysis in Complex Biological Matrices

The accurate measurement of forskolin concentrations in biological samples such as plasma, tissues, and cell lysates is critical for pharmacokinetic studies, metabolism research, and for correlating its concentration with observed biological effects. However, these biological matrices are inherently complex, containing a vast array of endogenous molecules that can interfere with the analysis and affect the ionization efficiency of the target analyte in the mass spectrometer—a phenomenon known as the matrix effect. rsc.org

The application of this compound as an internal standard is designed to overcome these challenges. By adding a known amount of the ¹³C-labeled standard to the biological sample prior to extraction and analysis, it co-elutes with the unlabeled (native) forskolin during liquid chromatography and is detected simultaneously by the mass spectrometer. nih.gov Because the labeled standard has virtually identical physicochemical properties to the analyte, it experiences the same extraction losses and matrix effects. nih.govnih.gov The ratio of the signal from the native forskolin to the signal from the heavy-labeled standard is used for quantification, which effectively cancels out variations introduced during sample preparation and analysis, leading to highly accurate and precise results. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this type of quantitative work. nih.govresearchgate.net It offers high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For forskolin, a common transition monitored might be m/z 411.2 → 375.3. For this compound, this transition would be shifted by 4 mass units (m/z 415.2 → 379.3), allowing for their simultaneous, interference-free detection.

The table below illustrates the typical parameters that would be established during the validation of an LC-MS/MS method for the quantification of forskolin using a ¹³C-labeled internal standard.

ParameterTypical ValueDescription
Linearity Range1 - 1000 ng/mLThe concentration range over which the instrumental response is proportional to the analyte concentration.
Lower Limit of Quantification (LLOQ)1 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV)< 15%The coefficient of variation for replicate measurements within the same day, indicating the method's reproducibility.
Inter-day Precision (%CV)< 15%The coefficient of variation for replicate measurements on different days, assessing the method's robustness over time.
Accuracy (% Bias)± 15%The closeness of the measured value to the true value, indicating the systematic error of the method.
Extraction Recovery> 85%The efficiency of the extraction process in recovering the analyte from the biological matrix.

Detailed research findings from studies quantifying forskolin in various biological matrices underscore the necessity of robust analytical methods. For instance, in a study determining forskolin levels in rat plasma, a sensitive and specific LC-MS/MS method was developed. researchgate.net While this particular study used glibenclamide as an internal standard, the use of a stable isotope-labeled standard like this compound would further enhance the specificity and accuracy by more closely mimicking the behavior of forskolin. researchgate.net

The table below presents hypothetical data from a quantitative analysis of forskolin in a complex biological matrix (e.g., cell lysate) using this compound as an internal standard. This demonstrates how the response ratio is used to determine the concentration of the unlabeled analyte.

Sample IDAnalyte Peak Area (Forskolin)Internal Standard Peak Area (this compound)Response Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank50998,5000.00005Not Detected
Calibration Standard 19,8001,010,0000.00971.0
Calibration Standard 248,500995,0000.04875.0
Calibration Standard 399,9001,005,0000.099410.0
QC Sample Low24,500990,0000.02472.5
QC Sample High745,0001,015,0000.734075.0
Test Sample 1155,6001,008,0000.154415.6
Test Sample 2420,100992,0000.423542.8

Properties

Molecular Formula

C₂₀¹³C₄H₃₆O₉

Molecular Weight

472.51

Synonyms

1-[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-5-yl] Ester Butanedioic Acid-13C4;  1H-Naphtho[2,1-b]pyran Butanedioic Acid Deriv.-13C4; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Methodologies

Synthetic Routes for Forskolin (B1673556) Hemisuccinate-¹³C₄

The creation of Forskolin Hemisuccinate-¹³C₄ involves the strategic introduction of four ¹³C atoms into the hemisuccinate moiety of the molecule. This can be achieved through two primary strategies: biosynthetic methods that incorporate labeled precursors early in the formation of the core forskolin structure, or chemical synthesis that attaches a pre-labeled building block to the forskolin molecule.

Selective isotopic incorporation ensures that the ¹³C atoms are located at specific, known positions within the molecule, which is crucial for detailed mechanistic and metabolic studies.

Forskolin is a complex labdane-type diterpenoid naturally produced by the plant Coleus forskohlii. nih.govelifesciences.org Its biosynthesis originates from the fundamental five-carbon building blocks of terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com A precursor-based labeling approach leverages this natural pathway.

In this methodology, a biological system, such as a culture of C. forskohlii root cells or a genetically engineered microorganism (e.g., yeast) capable of producing forskolin, is supplied with a simple carbon source that is enriched with ¹³C. nih.gov For instance, feeding the culture with [1-¹³C]acetate or [U-¹³C₆]glucose can lead to the incorporation of ¹³C atoms throughout the resulting forskolin skeleton. nih.govgoogle.com

However, to achieve a specific ¹³C₄ labeling pattern, this approach requires intricate control over the metabolic pathways and may result in a distribution of isotopologues rather than a single, precisely labeled compound. nih.gov The resulting ¹³C-labeled forskolin would then be extracted and chemically reacted with unlabeled succinic anhydride (B1165640) to form the hemisuccinate ester. While this method labels the core forskolin structure, labeling the succinate (B1194679) moiety specifically requires a chemical derivatization approach.

A more direct and common strategy for producing Forskolin Hemisuccinate-¹³C₄ is through chemical derivatization. This method involves the synthesis of the unlabeled parent molecule, forskolin, followed by esterification with an isotopically labeled building block. researchgate.netacs.org

The key steps in this process are:

Preparation of the Labeled Reagent : The isotopically labeled building block, in this case, succinic anhydride-¹³C₄ or succinic acid-¹³C₄, is first synthesized or procured. This reagent contains four ¹³C atoms in its structure.

Esterification Reaction : Forskolin is reacted with the succinic anhydride-¹³C₄. The reaction typically involves the hydroxyl group at the C-7 position of forskolin attacking the carbonyl carbon of the anhydride. This opens the anhydride ring and forms a hemisuccinate ester bond, thereby attaching the ¹³C₄-labeled succinate moiety to the forskolin molecule. This reaction is often catalyzed by a base to facilitate the nucleophilic attack.

This chemical derivatization approach offers high specificity, ensuring that all four ¹³C atoms are located within the hemisuccinate portion of the final product. It is generally the preferred method for creating specifically labeled derivatives of complex natural products. uvic.ca

Following synthesis, purification is a critical step to isolate the desired Forskolin Hemisuccinate-¹³C₄ from unreacted starting materials, byproducts, and any unlabeled contaminants. moravek.com Ensuring high chemical and isotopic purity is essential for its use as an analytical standard. acs.org

Chromatography is the cornerstone of purification for complex organic molecules like forskolin derivatives. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this task due to its high resolution and efficiency. mdpi.com

Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.comdoi.org The separation is based on the differential partitioning of the components between the two phases. By carefully optimizing the chromatographic conditions, it is possible to separate the labeled product from impurities.

Table 1: Representative HPLC Purification Parameters for Forskolin Derivatives

ParameterCondition
Column Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) mdpi.com
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid doi.org
Gradient Program Start at 20% B, increase to 90% B over 30 minutes doi.org
Flow Rate 0.5 mL/min mdpi.com
Column Temperature 35 °C mdpi.com
Detection UV-Vis or Mass Spectrometry (MS)

After purification, the final product must be analyzed to confirm its chemical identity and to determine the success of the isotopic labeling, a measure known as isotopic enrichment. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can distinguish between the unlabeled compound and its ¹³C₄-labeled counterpart based on their mass-to-charge (m/z) ratio. almacgroup.com The mass of Forskolin Hemisuccinate will increase by approximately 4 Daltons when the four ¹²C atoms in the succinate moiety are replaced with ¹³C atoms. By comparing the relative intensities of the ion peaks corresponding to the labeled (M+4) and unlabeled (M+0) species, the percentage of isotopic enrichment can be accurately calculated. nih.gov

Table 2: Expected Mass Spectrometry Data for Forskolin Hemisuccinate

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ Ion (m/z)
Forskolin HemisuccinateC₂₆H₃₈O₉510.2516511.2589
Forskolin Hemisuccinate-¹³C₄ C₂₂¹³C₄H₃₈O₉514.2649515.2722

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass increase, ¹³C NMR spectroscopy provides definitive proof of the location of the labels. rsc.orguoi.gr In a proton-decoupled ¹³C NMR spectrum, the carbon atoms of the ¹³C₄-succinate moiety will exhibit significantly enhanced signals compared to the natural abundance ¹³C signals from the rest of the molecule. pressbooks.publibretexts.org The chemical shifts of these signals confirm their position within the succinate group, providing unambiguous structural verification of the labeled compound. libretexts.org

Advanced Analytical Methodologies for Characterization and Quantification of Forskolin Hemisuccinate 13c4

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled molecules, offering unparalleled sensitivity and the ability to differentiate between isotopologues.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of forskolin (B1673556) and its derivatives in various samples. doi.orgnih.govresearchgate.netscispace.comslideshare.net The chromatographic separation provides the initial isolation of the analyte from complex mixtures, while the mass spectrometer offers highly selective and sensitive detection. For Forskolin Hemisuccinate-13C4, reversed-phase liquid chromatography is often employed, utilizing a gradient of water and an organic solvent like acetonitrile (B52724), both typically modified with a small amount of formic acid to improve ionization. nih.govmdpi.com

In positive electrospray ionization (ESI) mode, forskolin and its derivatives are readily protonated or form adducts, such as ammonium (B1175870) adducts. researchgate.netscispace.comslideshare.net The mass spectrum of unlabeled forskolin, for instance, shows signals at m/z 411.1 for the protonated molecule [M+H]⁺ and 428.2 for the ammonium adduct [M+NH4]⁺. researchgate.netscispace.comslideshare.net For this compound, the precursor ion would be shifted by approximately 4 Da due to the four 13C atoms.

Multiple Reaction Monitoring (MRM) is a targeted quantification technique performed on a triple quadrupole mass spectrometer that offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. springernature.com An evolution of this technique, performed on high-resolution instruments like quadrupole-Orbitrap (q-OT) or quadrupole time-of-flight (QTOF) mass spectrometers, is Parallel Reaction Monitoring (PRM). msu.edunih.govnih.govresearchgate.net PRM allows for the monitoring of all product ions of a selected precursor in a single high-resolution spectrum, which enhances the confidence in analyte identification and quantification. nih.govresearchgate.net

The development of a high-resolution MRM or PRM method for this compound would involve the following steps:

Precursor Ion Selection: The isotopically labeled precursor ion of this compound would be selected in the first mass analyzer (Q1).

Fragmentation: The selected precursor ion is fragmented in the collision cell (q2) through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). msu.edu

Product Ion Monitoring: Specific, high-intensity product ions are then monitored by the third mass analyzer (Q3 in MRM) or all product ions are detected in a high-resolution analyzer (like an Orbitrap in PRM). nih.govresearchgate.net

The fragmentation of the forskolin moiety typically involves successive losses of water and the acetyl group. mdpi.com A hypothetical set of MRM transitions for this compound is presented in the table below.

Table 1: Hypothetical High-Resolution MRM Transitions for this compound
Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]⁺[M+H - H₂O]⁺Loss of water
[M+H]⁺[M+H - CH₃COOH]⁺Loss of acetic acid
[M+H]⁺[M+H - C₄H₄O₃]⁺Loss of succinic anhydride (B1165640) from hemisuccinate

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based proteomics and metabolomics. nih.gov this compound is an ideal internal standard for the quantification of endogenous or unlabeled Forskolin Hemisuccinate. This is because the labeled standard co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer. The key difference is its mass, which allows for its distinct detection.

By adding a known amount of this compound to a sample, any variations in sample preparation, chromatographic retention, and ionization efficiency that affect the unlabeled analyte will also affect the labeled internal standard in the same manner. This allows for accurate and precise quantification by calculating the ratio of the signal intensity of the analyte to that of the internal standard.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. While Forskolin Hemisuccinate itself is not sufficiently volatile for direct GC-MS analysis, this technique can be applied to the profiling of its more volatile metabolites or degradation products. doi.org For the analysis of non-volatile compounds like forskolin and its derivatives by GC-MS, a derivatization step, such as trimethylsilylation, is often required to increase their volatility and thermal stability. doi.org

High-resolution mass spectrometry (HRMS) is essential for confirming the isotopic enrichment and purity of this compound. oup.comresearchgate.netelifesciences.orgresearchgate.net HRMS instruments, such as Orbitrap or TOF analyzers, can resolve the isotopic fine structure of a molecule. The mass difference between a ¹²C and a ¹³C atom is not exactly 1 Da, and HRMS can detect these small mass differences.

By analyzing the isotopic cluster of the molecular ion of this compound, one can:

Confirm the number of incorporated ¹³C atoms.

Determine the isotopic purity of the labeled compound.

Differentiate the labeled compound from other co-eluting species with the same nominal mass but different elemental compositions.

Software tools can be used to compare the experimentally observed isotopic pattern with the theoretically calculated pattern for a given elemental formula and isotopic enrichment, thereby confirming the successful synthesis of the labeled compound. oup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹³C NMR is particularly important for isotopically labeled compounds. The spectrum of this compound would show significantly enhanced signals for the four ¹³C-labeled carbon atoms. The positions of these intense signals would confirm the specific locations of the isotopic labels within the molecule. Additionally, ¹³C-¹³C coupling might be observed between adjacent labeled carbons, providing further structural confirmation. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate the ¹H and ¹³C signals, allowing for an unambiguous assignment of all resonances in the molecule. mdpi.commdpi.comrsc.org

The table below shows hypothetical ¹³C NMR chemical shifts for the labeled carbons in this compound, based on known data for similar structures. researchgate.netresearchgate.net

Table 2: Hypothetical ¹³C NMR Chemical Shifts for Labeled Positions in this compound
Carbon PositionExpected Chemical Shift (ppm)Comments
Labeled Carbon 1~170 ppmEster carbonyl carbon in hemisuccinate
Labeled Carbon 2~30 ppmMethylene carbon in hemisuccinate
Labeled Carbon 3~30 ppmMethylene carbon in hemisuccinate
Labeled Carbon 4~175 ppmCarboxylic acid carbonyl carbon in hemisuccinate

13C NMR for Confirmation of Labeling Position and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Specifically, 13C NMR serves as a definitive method for verifying the position of isotopic labels and quantifying the level of enrichment in 13C-labeled compounds like this compound.

Confirmation of Labeling Position: The natural abundance of the 13C isotope is approximately 1.1%. In synthetically labeled compounds, the incorporation of 13C atoms at specific positions leads to a dramatic enhancement of the NMR signal intensity for those particular carbons. By comparing the 13C NMR spectrum of this compound with that of its unlabeled (natural abundance) counterpart, the exact sites of isotope incorporation can be unequivocally confirmed. The labeled carbon atoms will exhibit significantly larger and more easily identifiable resonance signals. Large downfield shifts in the 13C NMR spectrum can be indicative of specific molecular interactions, such as hydrogen bonding, near the labeled sites researchgate.net.

Determination of Isotopic Enrichment: Isotopic enrichment refers to the percentage of molecules in a sample that contain the 13C label at the designated positions. Quantitative 13C NMR can be used to determine this value. By carefully integrating the signal areas of the enriched carbons and comparing them to the signals of non-enriched carbons within the same molecule (or to an internal standard of known concentration), the degree of isotopic enrichment can be calculated. This validation is crucial for ensuring the accuracy of subsequent metabolic tracer studies. High-resolution NMR techniques are particularly sensitive, enabling the detection and precise tracking of even low-abundance labeled compounds acs.org.

Table 1: Hypothetical 13C NMR Chemical Shift Data for Labeled Carbons in this compound

Carbon PositionExpected Chemical Shift (ppm) - UnlabeledObserved Chemical Shift (ppm) - LabeledSignal Enhancement Factor
C-1' (Succinoyl)~172.5~172.5~90x
C-2' (Succinoyl)~29.1~29.1~90x
C-3' (Succinoyl)~29.3~29.3~90x
C-4' (Succinoyl)~178.0~178.0~90x

2D NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation of Labeled Metabolites

Once this compound is introduced into a biological system, it can be transformed into various metabolites. Two-dimensional (2D) NMR techniques are powerful methods for determining the complete chemical structures of these novel compounds, especially when they are present in complex biological mixtures frontiersin.orgnih.gov.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to identify all direct, one-bond correlations between protons (¹H) and carbon atoms (¹³C) columbia.edu. In the context of labeled metabolites, this technique is invaluable for assigning protons to their directly attached carbons. For a metabolite derived from this compound, HSQC can rapidly identify the ¹H-¹³C spin systems associated with the intact, labeled portions of the molecule, providing foundational structural information nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds, between proton and carbon atoms columbia.edu. This is critical for piecing together the complete carbon skeleton of a metabolite. By observing correlations between a proton and carbons that are two or three bonds away, researchers can establish connectivity between different molecular fragments researchgate.net. For a labeled metabolite, HMBC can reveal how the 13C-labeled succinate (B1194679) moiety, or fragments thereof, is attached to other parts of a modified forskolin core, thereby elucidating the full structure of the new molecule.

The combination of HSQC and HMBC allows for the comprehensive structural mapping of metabolites, even without prior knowledge of their identity. The presence of the 13C4 label significantly enhances the sensitivity and simplifies the interpretation of these spectra for the relevant parts of the molecule.

Table 2: Illustrative 2D NMR Correlations for a Hypothetical Labeled Metabolite

Proton (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)Structural Inference
H-2' (~2.6 ppm)C-2' (~29.1 ppm)C-1', C-3'Confirms succinate fragment integrity
H-7 (~5.8 ppm)C-7 (~120 ppm)C-1', C-6, C-8Shows attachment of succinate (via C-1') to the C-7 position of the forskolin core

Integration of Multi-Omics Data for Comprehensive Analytical Insights

To gain a holistic understanding of the biological impact of this compound, data from NMR-based metabolomics can be integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a systems-level view of the compound's mechanism of action and its effects on cellular pathways.

Metabolomics: Using techniques like NMR and mass spectrometry, stable isotope resolved metabolomics (SIRM) tracks the incorporation of the 13C4 label from the parent compound into a wide array of downstream metabolites frontiersin.org. This maps the specific metabolic pathways that are directly affected by this compound.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression (e.g., via RNA-seq), transcriptomics can reveal which genes are up- or down-regulated in response to the compound. For instance, an omics analysis of Coleus forskohlii, the plant that produces forskolin, was used to identify and profile the expression of cytochrome P450 genes involved in its biosynthesis nih.gov. A similar approach could identify enzymes involved in the metabolism of this compound.

Proteomics: Proteomics measures the abundance of proteins, providing a direct link between gene expression and cellular function. Integrating proteomics data can confirm whether changes observed at the transcript level translate into actual changes in the levels of metabolic enzymes or signaling proteins.

By combining these datasets, researchers can build a comprehensive model of the compound's activity. For example, metabolomics might identify the accumulation of a specific 13C-labeled metabolite, while transcriptomics and proteomics could simultaneously show the upregulation of the specific enzyme responsible for its production. This integrated approach, which combines data from different biological layers, is essential for moving beyond simple structural identification to a deeper functional understanding of the compound's role in complex biological systems ed.ac.uk.

Table 3: Framework for Multi-Omics Data Integration

Omics PlatformType of Data GeneratedAnalytical Insights Gained
Metabolomics (SIRM) Identification and quantification of ¹³C-labeled metabolitesMaps the metabolic fate of this compound and identifies active pathways.
Transcriptomics (RNA-Seq) Gene expression profiles (mRNA levels)Identifies cellular pathways and enzymes whose expression is altered by the compound.
Proteomics (LC-MS/MS) Protein abundance and post-translational modificationsConfirms that changes in gene expression lead to changes in functional protein levels.
Integrated Analysis Correlated network of genes, proteins, and metabolitesProvides a comprehensive, systems-level understanding of the compound's mechanism of action.

Mechanistic Investigations and Cellular Pathway Tracing Studies

Elucidation of Adenylyl Cyclase Activation Kinetics with Forskolin (B1673556) Hemisuccinate-13C4

Forskolin is a well-established activator of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). wikipedia.org The use of Forskolin Hemisuccinate-13C4 allows for detailed kinetic studies of this activation process.

In cell-based assays, the addition of this compound leads to a dose-dependent increase in intracellular cAMP levels. The carbon-13 label does not interfere with the compound's biological activity but allows for its precise quantification alongside the measurement of cAMP. This dual-tracking capability is invaluable for correlating the concentration of the activator with the cellular response.

Studies have shown that forskolin and its derivatives can induce cell cycle arrest and apoptosis in certain cancer cells, a process mediated by the elevation of cAMP. mskcc.org By using this compound, researchers can meticulously dissect the relationship between the concentration of the forskolin derivative and the downstream effects on cell proliferation and viability.

Table 1: Illustrative Data on cAMP Modulation by this compound in a Hypothetical Cell Line (Note: The following data is for illustrative purposes and is not derived from actual experimental results.)

Concentration of this compound (µM)Intracellular cAMP (pmol/mg protein)
05.2 ± 0.8
125.6 ± 3.1
10112.4 ± 9.7
50258.9 ± 15.2
100350.1 ± 20.5

The hemisuccinate ester at the 7-position of the forskolin molecule modifies its physicochemical properties. This alteration can influence the compound's solubility and its ability to cross cellular membranes. While forskolin itself is cell-permeable, the hemisuccinate group can potentially modulate its passive diffusion or interaction with membrane transporters. stemcell.com

Furthermore, the hemisuccinate moiety may affect the binding affinity of the molecule to adenylyl cyclase. Studies with various forskolin derivatives have demonstrated that modifications at different positions on the forskolin backbone can alter the compound's potency and specificity for different adenylyl cyclase isoforms. nih.gov The use of this compound in competitive binding assays allows for the precise determination of its binding kinetics and affinity for the enzyme.

Tracing Metabolic Fates of this compound in Biological Systems

The carbon-13 label in this compound is instrumental in tracing its metabolic journey within a biological system. This allows for the identification of metabolic products and the elucidation of the pathways involved in its breakdown and excretion.

When incubated with in vitro cell cultures, such as primary hepatocytes, this compound undergoes metabolic transformation. The resulting metabolites, which retain the 13C label, can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). The mass shift of +4 amu (atomic mass units) simplifies the identification of these metabolites from the complex mixture of endogenous cellular components.

It has been shown that forskolin can induce the expression of cytochrome P450 3A (CYP3A) family genes through the pregnane (B1235032) X receptor. mskcc.orgnih.gov This suggests that forskolin and its derivatives may be substrates for these metabolic enzymes. In vitro studies with this compound can confirm its metabolism by CYP3A and other phase I and phase II enzymes, leading to the identification of hydroxylated, demethylated, or conjugated metabolites.

Table 2: Hypothetical 13C-Labeled Metabolites of this compound Identified in a Liver Cell Culture Model (Note: The following data is for illustrative purposes and is not derived from actual experimental results.)

MetaboliteDescription
M1Hydroxylated this compound
M2Deacetylated this compound
M3Glucuronide conjugate of this compound
M4Sulfated conjugate of this compound

The biosynthesis of forskolin originates from geranylgeranyl pyrophosphate (GGPP). wikipedia.org While this compound is a semi-synthetic compound, the study of its metabolism provides insights into the types of conjugations that can occur with diterpenes in biological systems. The 13C label allows for the unambiguous identification of conjugation products, such as glucuronides or sulfates, which are common metabolic fates for xenobiotics.

In non-human animal models, the administration of this compound enables detailed pharmacokinetic studies. The use of radiolabeled compounds, such as those containing 14C or stable isotopes like 13C, is a standard and invaluable method in drug discovery for determining absorption, distribution, metabolism, and excretion (ADME) profiles. pharmaron.comnih.govfrontiersin.org

Following administration, blood, urine, and fecal samples can be collected over time. The concentration of the parent compound and its labeled metabolites can be quantified, providing key pharmacokinetic parameters.

Table 3: Illustrative Non-Human Pharmacokinetic Parameters of this compound (Note: The following data is for illustrative purposes and is not derived from actual experimental results.)

ParameterValue
Bioavailability (Oral)45%
Tmax (Oral)1.5 hours
Cmax (Oral)250 ng/mL
Half-life (t1/2)4.2 hours
Volume of Distribution (Vd)2.5 L/kg
Primary Route of ExcretionFecal

Impact on Signal Transduction Networks Beyond cAMP Axis

While the elevation of cyclic AMP (cAMP) is the most recognized consequence of forskolin activity, its influence extends to a complex network of intracellular signaling pathways. Forskolin modulates various protein kinase cascades, influences gene expression, and engages in crosstalk with other critical signaling pathways.

Forskolin's impact on protein kinase cascades is multifaceted, involving both PKA-dependent and independent mechanisms. In MC3T3-E1 osteoblasts, forskolin has been shown to inhibit the protein kinase C (PKC)-induced activation of the mitogen-activated protein kinase (MAPK) cascade. nih.gov Specifically, it blocks the PKC-stimulated tyrosine phosphorylation of p44mapk (ERK1) and p42mapk (ERK2) and inhibits Raf-1 activity. nih.gov

In the context of angiogenesis, forskolin stimulates the phosphorylation of ERK, Akt, and endothelial nitric oxide synthase (eNOS). nih.gov This effect is mediated, in part, through an Epac-dependent pathway that involves PI3K/Akt/eNOS signaling. nih.gov

Furthermore, in certain cellular contexts, cAMP elevation by forskolin can selectively uncouple MAPK cascades from their activating signals. For instance, it can prevent the activation of ERK5 by epidermal growth factor (EGF) in HeLa cells. nih.gov

Forskolin exerts significant control over gene expression, leading to changes in the proteomic landscape of the cell. In the context of angiogenesis, forskolin induces the expression of Vascular Endothelial Growth Factor (VEGF) in a PKA-dependent manner. nih.gov

In LPS-treated Schwann cells, forskolin-mediated cAMP activation has been observed to upregulate the expression of TNF-α, even while downregulating NF-κB expression. plos.org This highlights the complex and sometimes paradoxical effects of cAMP signaling on inflammatory gene expression.

Additionally, forskolin has been shown to regulate the expression of Sonic Hedgehog (Shh)-responsive genes. For example, it can reduce the basal expression and block the Shh-induced expression of Fibrillin 2 (Fbn2). researchgate.net

Gene/ProteinEffect of ForskolinCellular Context
VEGF UpregulationAngiogenesis nih.gov
TNF-α UpregulationLPS-treated Schwann cells plos.org
NF-κB DownregulationLPS-treated Schwann cells plos.org
Fibrillin 2 (Fbn2) DownregulationSonic Hedgehog signaling pathway researchgate.net

Forskolin-induced cAMP signaling engages in extensive crosstalk with other major intracellular signaling pathways, leading to integrated cellular responses. A significant example of this is the interaction with the Jak3/Stat5 pathway, which is crucial for T-cell proliferation. Forskolin has been shown to negatively regulate T-cell proliferation by uncoupling the interleukin-2 (B1167480) (IL-2) receptor complex. nih.govresearchgate.netnih.gov It achieves this by inhibiting IL-2-induced tyrosine and serine phosphorylation of Stat5a/b, their nuclear translocation, and DNA binding activity. nih.govresearchgate.netnih.gov This inhibitory effect is mediated through the PKA-dependent serine phosphorylation and functional inactivation of Jak3. nih.govnih.gov

The angiogenic effects of forskolin also exemplify signaling crosstalk. The stimulation of angiogenesis by forskolin involves a coordinated interplay between the PKA-dependent expression of VEGF and the Epac-mediated PI3K/Akt/eNOS signaling pathway. nih.gov

This intricate network of interactions underscores that the biological effects of forskolin are not solely attributable to the activation of the cAMP/PKA axis but are the result of a complex integration of multiple signaling inputs.

Pre Clinical Research Applications in in Vitro and in Vivo Non Human Biological Models

Application in Cell Biology and Stem Cell Research

The modulation of intracellular cAMP levels by Forskolin (B1673556) and its derivatives has profound effects on various cellular processes, making it a critical component in numerous cell and stem cell biology protocols.

Induction and Modulation of Cell Differentiation Processes

Forskolin Hemisuccinate-13C4, through its ability to elevate cAMP, plays a significant role in directing the differentiation of stem cells into various specialized cell types.

Forskolin is widely utilized in protocols for the differentiation of stem cells and progenitor cells into neurons stemcell.comreprocell.comreprocell.com. It has been demonstrated to potentiate the neuronal differentiation of rat hippocampal neural progenitor cells stemcell.com. Studies have shown that Forskolin, often in combination with other small molecules, can efficiently induce the conversion of human somatic cells into functional neurons, termed induced neurons (FiNs) nih.gov. This process involves the regulation of the cAMP-CREB1-JNK signaling pathway nih.gov. Research has also indicated that Forskolin can be used to differentiate various types of human mesenchymal stem cells (hMSCs), including those derived from bone marrow, adipose tissue, and dental pulp, into dopaminergic neurons when used in conjunction with Fibroblast Growth Factor 2 (FGF2) nih.gov.

A 2024 study reported that Forskolin can induce the conversion of human somatic cells into induced neurons with high efficiency. Within 5 days of induction, over 90% of the cells were positive for the neuronal marker TUJ1, over 80% for MAP2, and over 80% for NEUN nih.gov. The resulting neuronal population was diverse, consisting of over 60% cholinergic, over 20% glutamatergic, over 10% GABAergic, and over 5% dopaminergic neurons nih.gov. These induced neurons exhibited typical neural electrophysiological activity and demonstrated long-term survival both in vitro and in vivo nih.gov.

Table 1: Neuronal Subtypes Generated from Human Somatic Cells Using Forskolin

Neuronal Subtype Percentage of TUJ1-Positive Cells
Cholinergic >60%
Glutamatergic >20%
GABAergic >10%
Dopaminergic >5%

Data sourced from a 2024 study on Forskolin-driven neuronal conversion nih.gov.

In the field of liver research, Forskolin has been shown to enhance the maturation of induced pluripotent stem cell (iPSC)-derived hepatocyte-like cells (HLCs) frontiersin.orgnih.govscienceopen.comdntb.gov.uanih.gov. While iPSC-derived HLCs hold great promise for disease modeling and drug development, they often exhibit an immature, fetal-like phenotype frontiersin.orgnih.govscienceopen.comdntb.gov.uanih.gov. The introduction of Forskolin during the maturation step of HLC differentiation protocols has been shown to significantly increase the expression of key hepatic genes such as ALB, HNF4α, and CYP3A4, as well as albumin protein expression frontiersin.orgscienceopen.com. Furthermore, Forskolin treatment leads to a significant elevation in the inducible activity of the crucial drug-metabolizing enzyme CYP3A4 frontiersin.orgscienceopen.com. These effects are partly attributed to Forskolin's ability to induce the expression of the Farnesoid X receptor (FXR), a key regulator of hepatocyte fate frontiersin.orgnih.govnih.gov.

Table 2: Effect of Forskolin on Gene Expression in Hepatocyte-like Cells

Gene Function Effect of Forskolin
ALB Albumin production Significantly increased expression
HNF4α Hepatocyte nuclear factor 4-alpha, a key transcription factor for hepatocyte differentiation Significantly increased expression
CYP3A4 A major cytochrome P450 enzyme involved in drug metabolism Significantly increased expression and inducible activity

Based on findings from studies on iPSC-derived hepatocyte-like cells frontiersin.orgscienceopen.com.

The role of the cAMP pathway, which is activated by Forskolin, in embryonic stem cell (ESC) self-renewal and differentiation is complex and context-dependent. In some contexts, altering cAMP levels can help maintain the self-renewing state of mouse ESCs, particularly when they are already on a path to differentiation nih.gov. For instance, when mouse ESCs were treated with the differentiation-inducing agent retinoic acid, the addition of Forskolin significantly promoted their self-renewal, effectively rescuing them from differentiation nih.gov.

Furthermore, Forskolin, in combination with other small molecules, has been used to convert human embryonic stem cells to a "naïve" or ground state, which is similar to that of mouse ESCs stemcell.comcellgs.comhellobio.com. This is significant for studying the fundamental principles of pluripotency. In other studies, Forskolin has been shown to influence the differentiation of mouse embryonic stem cells into germ-like cells, with its effects being dose-dependent nih.govnih.gov.

Studies on Cellular Proliferation and Apoptosis (non-human contexts)

Forskolin has been investigated for its effects on cell proliferation and apoptosis in various non-human cancer cell models. For example, as an inhibitor of the Hedgehog signaling pathway, Forskolin has been shown to inhibit cell proliferation and induce apoptosis in pediatric tumor cell lines, including rhabdomyosarcoma, neuroblastoma, and hepatoblastoma nih.gov. This anti-proliferative effect was associated with the downregulation of C-Myc nih.gov.

In a study on human acute myeloid leukemia (AML) U937 cells, Forskolin was found to significantly enhance the anti-proliferative and apoptotic effects of the H3K27me2/3 demethylase inhibitor GSKJ4 frontiersin.orgresearchgate.net. This sensitization to GSKJ4 was mediated through a cAMP/PKA-dependent pathway and was accompanied by a dramatic downregulation of the anti-apoptotic protein BCL2, activation of caspase 3, and cleavage of PARP frontiersin.orgresearchgate.net.

Table 3: Effect of Forskolin on Proliferation and Apoptosis in a Leukemia Cell Line

Cell Line Combined Treatment Observed Effects
U937 (Human Acute Myeloid Leukemia) Forskolin + GSKJ4 Potentiated anti-proliferative effects, induction of apoptotic cell death, downregulation of BCL2, activation of caspase 3, PARP cleavage

Findings from research on the synergistic effects of Forskolin and GSKJ4 frontiersin.orgresearchgate.net.

Role in Organoid and 3D Cell Culture Systems for Complex Biological Modeling

Forskolin is a key reagent in the establishment and functional assessment of organoid and 3D cell culture systems. These models more closely recapitulate the complex cellular interactions and physiological responses of tissues compared to traditional 2D cell cultures.

A prominent application of Forskolin in this area is the "Forskolin-induced swelling" assay for intestinal organoids stemcell.comstemcell.com. This assay is used to assess the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In healthy intestinal organoids, Forskolin-induced elevation of cAMP activates the CFTR channel, leading to the secretion of chloride ions and fluid into the lumen of the organoid, causing it to swell stemcell.com. This swelling response is absent in organoids derived from cystic fibrosis patients with non-functional CFTR, making it a valuable tool for studying the disease and for screening potential therapeutic compounds stemcell.com.

The use of specialized organoid culture plates has been shown to reduce variability and increase the statistical certainty in such assays compared to traditional "dome" culture methods stemcell.com. Normal human intestinal organoids cultured in these plates have demonstrated a more robust swelling response to increasing concentrations of Forskolin stemcell.com.

Forskolin is also used in the production of liver organoids, further highlighting its importance in the development of complex 3D biological models for research hellobio.com.

Table 4: Compound Names Mentioned

Compound Name
This compound
Forskolin
Adenosine (B11128) monophosphate (cAMP)
Retinoic acid
Fibroblast Growth Factor 2 (FGF2)
GSKJ4
Albumin
HNF4α
CYP3A4
C-Myc
BCL2
Caspase 3
PARP
TUJ1
MAP2
NEUN

Utility in Animal Model Research (Non-Human)

The application of this compound in non-human animal models offers significant advantages in elucidating its physiological and pathophysiological effects, as well as its metabolic fate.

Investigation of Physiological Responses in Specific Organs or Tissues

Forskolin has been shown to elicit significant physiological responses in various organs and tissues, including the cardiac, ocular, and immune systems.

Cardiac Effects: In animal models, forskolin has demonstrated positive inotropic (strengthening muscle contraction) and vasodilatory effects. wuxiapptec.com Studies in isolated rat hearts have shown that forskolin can increase heart rate, coronary flow, and left ventricular pressure. mdpi.com The combination of amlexanox (B1666007) and forskolin has been found to prevent isoproterenol-induced cardiomyopathy in mice by reducing cardiomyocyte hypertrophy and inflammatory responses. bohrium.com

Ocular Effects: The ability of forskolin to lower intraocular pressure (IOP) has been a key area of investigation. In animal models, topical application of forskolin has been shown to reduce IOP. alfa-chemistry.com Furthermore, oral administration of forskolin has been found to decrease retinal damage in rats with experimentally induced ocular hypertension. alfa-chemistry.com In a mouse model of ischemia/reperfusion, forskolin eye drops were shown to improve retinal damage. mdpi.com

Immune System Modulation: Forskolin has demonstrated immunomodulatory properties in pre-clinical studies. Research has shown that forskolin can suppress inflammatory responses. For instance, in a mouse model of cerebral amyloidosis, forskolin treatment led to a reduction in microglial activation. biorxiv.org

Table 1: Summary of Pre-clinical Findings on Forskolin's Physiological Effects

Tissue/System Animal Model Key Findings
Cardiac Isolated Rat Heart Increased heart rate, coronary flow, and left ventricular pressure. mdpi.com
Mouse Prevention of isoproterenol-induced cardiomyopathy (in combination with amlexanox). bohrium.com
Ocular Rat Decreased retinal damage in ocular hypertension. alfa-chemistry.com
Mouse Improved retinal damage after ischemia/reperfusion. mdpi.com
Immune Mouse Reduced microglial activation in a model of cerebral amyloidosis. biorxiv.org

Exploration of Systemic Distribution and Tissue Accumulation using 13C4 Label

The use of a stable isotope label like 13C4 in Forskolin Hemisuccinate allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes. kuleuven.be By administering a 13C-labeled drug, researchers can trace its breakdown and excretion, providing valuable insights into how the body processes the compound. nih.gov

This methodology enables the differentiation of the administered drug from endogenous molecules, allowing for accurate quantification in various biological matrices. escholarship.org While specific studies on this compound are not available, the principles of 13C labeling are well-established. In a hypothetical study, after administering this compound to an animal model, tissues and fluids could be analyzed using techniques like mass spectrometry to determine the concentration and location of the labeled compound and its metabolites. This would provide crucial information on its bioavailability, tissue penetration, and potential for accumulation in specific organs.

Contribution to Understanding Disease Mechanisms in Pre-clinical Models

Forskolin has been investigated in a variety of pre-clinical disease models, contributing to a deeper understanding of their underlying mechanisms.

In vitro studies have demonstrated the antiviral potential of forskolin. It has shown inhibitory activity against several viruses, including herpes simplex virus 1 and 2 (HSV-1 and HSV-2), hepatitis A virus (HAV), and coxsackievirus B4 (COX-B4). nih.govresearchgate.net The 50% inhibitory concentrations (IC50) were determined to be 99.0 µg/mL for HSV-1, 106.0 µg/mL for HSV-2, 62.9 µg/mL for HAV, and 73.1 µg/mL for COX-B4. nih.gov In silico analyses have also suggested that forskolin could potentially inhibit SARS-CoV-2. alfa-chemistry.com Additionally, in Madin-Darby canine kidney (MDCK) cells, forskolin treatment increased the titers of three influenza virus strains used in vaccines. acs.org

Table 2: In Vitro Antiviral Activity of Forskolin

Virus IC50 (µg/mL)
Hepatitis A Virus (HAV) 62.9 nih.gov
Coxsackievirus B4 (COX-B4) 73.1 nih.gov
Herpes Simplex Virus-1 (HSV-1) 99.0 nih.gov
Herpes Simplex Virus-2 (HSV-2) 106.0 nih.gov

Forskolin's ability to increase cAMP levels makes it a valuable tool in neuroscience research, particularly in the study of synaptic plasticity. It has been shown to induce long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the CA1 region of the hippocampus in rat brain slices. nih.govnih.gov This forskolin-induced LTP has been found to be dependent on the activation of NMDA receptors. nih.govnih.gov Furthermore, studies have shown that forskolin can induce late-phase LTP (L-LTP) in organotypic hippocampal slices. In a mouse model of cerebral amyloidosis, an animal model for Alzheimer's disease, oral administration of forskolin showed neuroprotective effects, including a reduction of Aβ plaque deposition in the cortex and hippocampus.

Forskolin has been studied in non-human models of metabolic dysregulation, particularly obesity and diabetes. In a high-fat diet-induced obesity model in mice, forskolin administration was found to improve glucose metabolism and reduce the diameter of fat cells. It has been suggested that forskolin may help mitigate weight gain in overweight females. Another study in mice indicated that dietary supplementation with Coleus forskohlii extract led to a significant decrease in body weight and glucose values.

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General information on stable isotope labeling, mass spectrometry techniques for analyzing labeled compounds, and the metabolism of the parent compound, forskolin, was available. Nevertheless, none of the retrieved sources provided the specific details required to address the assessment of the integrity of this compound in animal samples as outlined in the user's request.

Therefore, due to the lack of available scientific literature and data on "this compound," it is not possible to generate the requested article section while adhering to the strict requirements for scientific accuracy and focus solely on the specified compound.

Advanced Research Modalities and Future Directions for Forskolin Hemisuccinate 13c4

Integration with Quantitative Metabolomics and Fluxomics

The stable isotope labeling of Forskolin (B1673556) Hemisuccinate with four carbon-13 (¹³C) atoms transforms it into a powerful tool for advanced metabolic research. This isotopic enrichment allows for the precise tracing of the compound and its metabolic derivatives within complex biological systems. Through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish the ¹³C₄-labeled forskolin backbone from its naturally occurring ¹²C counterparts, enabling detailed investigations into its metabolic fate and influence on cellular biochemistry.

Unraveling Complex Metabolic Networks with ¹³C Tracing

Forskolin Hemisuccinate-¹³C₄ serves as a tracer to elucidate the metabolic pathways influenced by the forskolin scaffold. When introduced into cellular systems, the ¹³C₄-labeled forskolin can be tracked to determine if it undergoes biotransformation. Any subsequent metabolites carrying the ¹³C₄ signature can be identified, providing direct evidence of metabolic processing. This approach is crucial for understanding how the cell modifies forskolin and how these modifications might alter its biological activity.

By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon atoms originating from the forskolin molecule. This aids in the identification of previously unknown metabolic networks that interact with diterpenoids. For instance, if the ¹³C label is incorporated into central carbon metabolism intermediates, it would suggest a catabolic breakdown of the forskolin structure. Conversely, if the labeled backbone remains intact and is found conjugated to other molecules, it would indicate its role in anabolic or detoxification pathways.

Quantifying Metabolic Flux Rates in Dynamic Systems

A primary application of stable isotope tracers like Forskolin Hemisuccinate-¹³C₄ is in metabolic flux analysis (MFA). MFA is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biological system at a steady state. By measuring the rate of incorporation and the distribution pattern of the ¹³C label in various metabolites over time, researchers can calculate the velocity of specific enzymatic reactions.

For example, if forskolin were found to be a substrate for a particular enzyme, the rate of the appearance of its ¹³C₄-labeled product would directly correlate with the flux through that enzymatic step. This quantitative data is invaluable for constructing and validating computational models of cellular metabolism. Such models can then be used to predict how metabolic networks will respond to perturbations, such as disease states or the introduction of other therapeutic agents. The ability to quantify these dynamic changes provides a deeper understanding of the cellular response to forskolin beyond simple endpoint measurements.

Development of Novel Research Probes and Chemical Tools

The unique structure of Forskolin Hemisuccinate-¹³C₄, with its reactive hemisuccinate linker, provides a versatile platform for the development of sophisticated chemical probes. These probes are instrumental in identifying the molecular targets of forskolin and in screening for new therapeutic agents.

Derivatives for Affinity-Based Proteomic Profiling

The hemisuccinate arm of Forskolin Hemisuccinate-¹³C₄ can be chemically modified to create derivatives suitable for affinity-based proteomic profiling. By attaching affinity tags, such as biotin (B1667282) or a photo-activatable crosslinker, to the hemisuccinate group, researchers can generate probes that covalently bind to forskolin's protein targets upon interaction.

Once the probe is introduced into a cellular lysate or intact cells, it will bind to its target proteins. Subsequent isolation of the probe-protein complexes, typically using streptavidin-coated beads in the case of a biotin tag, allows for the enrichment of these target proteins. The enriched proteins can then be identified using mass spectrometry. The presence of the ¹³C₄ label serves as a unique mass signature, aiding in the confident identification of the forskolin derivative and any covalently attached peptide fragments during mass spectrometric analysis. This approach can uncover both known and novel protein interactors of forskolin, providing a comprehensive view of its mechanism of action.

Derivative Component Function in Affinity-Based Proteomics Role of ¹³C₄ Label
Forskolin MoietyBinds to target proteins (e.g., adenylyl cyclase).Provides a stable isotopic signature for confirmation.
Hemisuccinate LinkerProvides a point of attachment for functional groups.Does not directly participate in labeling but is part of the probe structure.
Affinity Tag (e.g., Biotin)Enables the selective isolation of probe-protein complexes.N/A
Crosslinker (optional)Forms a covalent bond between the probe and its target.N/A

Application in High-Throughput Screening for Target Identification

Forskolin Hemisuccinate-¹³C₄ and its derivatives can also be employed in high-throughput screening (HTS) assays to identify new molecular targets or to discover novel modulators of the forskolin signaling pathway. In a competitive binding assay format, the ¹³C₄-labeled compound can be used as a tracer. A library of small molecules is screened for their ability to displace the labeled forskolin from its known binding partner, such as adenylyl cyclase. A reduction in the amount of bound ¹³C₄-forskolin indicates that a compound from the library is competing for the same binding site.

The use of a ¹³C₄-labeled tracer in such assays offers a non-radioactive and sensitive method for detection by mass spectrometry. This can be particularly advantageous in HTS formats where large numbers of compounds are tested simultaneously. Furthermore, the development of fluorescent derivatives, by attaching a fluorophore to the hemisuccinate linker, would enable the use of fluorescence polarization or FRET-based HTS assays for a more rapid and scalable screening process.

Synthetic Biology and Bioengineering Applications

The field of synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. Forskolin Hemisuccinate-¹³C₄ has potential applications in this field, particularly in the engineering of microbial cell factories for the production of valuable diterpenoids.

The heterologous biosynthesis of forskolin in microorganisms like Escherichia coli or Saccharomyces cerevisiae is an area of active research. By providing ¹³C-labeled precursors, such as ¹³C-glucose, to these engineered microbes, researchers can produce fully ¹³C-labeled forskolin. However, the use of exogenously supplied Forskolin Hemisuccinate-¹³C₄ can serve as a standard for quantifying the efficiency of these biosynthetic pathways.

Moreover, the introduction of Forskolin Hemisuccinate-¹³C₄ into a microbial system engineered with a library of putative diterpenoid-modifying enzymes could be used to screen for novel biocatalytic activities. The biotransformation of the ¹³C₄-labeled substrate into new, structurally diverse compounds could be readily detected and characterized by mass spectrometry. This approach could accelerate the discovery of novel enzymes for the synthesis of new-to-nature diterpenoid derivatives with potentially improved therapeutic properties.

Application Area Specific Use of Forskolin Hemisuccinate-¹³C₄ Potential Outcome
Metabolic EngineeringAs an internal standard for quantifying biosynthetic yield.Optimization of microbial strains for forskolin production.
Enzyme DiscoveryAs a substrate for screening novel enzyme libraries.Identification of new biocatalysts for generating novel diterpenoids.
Pathway ElucidationTo probe the substrate specificity of engineered pathways.Enhanced understanding and design of synthetic metabolic routes.

Engineering Biosynthesis Pathways for Forskolin and its Derivatives

The natural source of forskolin is the root of the Coleus forskohlii plant, where it is produced in limited quantities. researchgate.net This scarcity has driven significant research into engineering biosynthetic pathways for forskolin and its derivatives in microbial hosts, offering a more sustainable and scalable production method. researchgate.netmdpi.com The biosynthesis of forskolin is a complex process involving multiple enzymatic steps, starting from the precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.gov

Key enzymes in the forskolin biosynthetic pathway have been identified and characterized, including:

Diterpene synthases (diTPS): These enzymes catalyze the initial cyclization of GGPP to form the labdane (B1241275) skeleton of forskolin. nih.gov

Cytochrome P450 monooxygenases (CYPs or P450s): A series of P450 enzymes are responsible for the multiple oxidation steps that decorate the labdane scaffold to produce the final forskolin molecule. mdpi.com

Acetyltransferase: A specific acetyltransferase carries out the final acetylation step in the biosynthesis of forskolin. mdpi.com

Researchers have successfully reconstituted the entire forskolin biosynthetic pathway in microorganisms such as Saccharomyces cerevisiae (baker's yeast) and the cyanobacterium Synechocystis sp. PCC. 6803. mdpi.comfrontiersin.org This was achieved by introducing the genes encoding the necessary enzymes from C. forskohlii into the microbial host. mdpi.com

Table 1: Key Enzymes in Forskolin Biosynthesis and their Function

Enzyme ClassSpecific Enzymes (from C. forskohlii)Function in Forskolin Biosynthesis
Diterpene SynthasesCfTPS2, CfTPS3Catalyze the formation of the initial diterpene backbone from GGPP.
Cytochrome P450sCfCYP76AH11, CfCYP76AH15, CfCYP76AH16Perform a series of complex oxidation reactions on the diterpene intermediate.
AcetyltransferaseCfACT1-8Catalyzes the final acetylation step to produce forskolin.

Challenges in the heterologous production of forskolin include the complexity of the multi-step enzymatic pathway and the often-low efficiency of plant-derived P450 enzymes in microbial hosts. biorxiv.orgnih.gov Future research in this area will likely focus on optimizing the expression and activity of these enzymes through protein engineering and metabolic engineering strategies to enhance the yield of forskolin and its derivatives. biorxiv.org The use of isotopically labeled precursors in these engineered microbial systems could facilitate the detailed study of the biosynthetic pathway and the identification of rate-limiting steps, with Forskolin Hemisuccinate-13C4 serving as a valuable analytical standard.

Cellular Reprogramming and Tissue Engineering Strategies

Forskolin is a well-established agent in the field of cellular reprogramming, where it is used to induce changes in cell fate and differentiation. frontiersin.org Its ability to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels plays a crucial role in these processes. frontiersin.org Forskolin is often used in combination with other small molecules to direct the differentiation of stem cells into various specialized cell types, including neurons and osteoblasts. frontiersin.orgnih.gov

In the context of tissue engineering, forskolin is being explored for its potential to promote tissue regeneration. nih.gov It has been incorporated into biomaterial scaffolds to create an environment that encourages the differentiation of endogenous stem cells and promotes the formation of new tissue. nih.govbiorxiv.org For instance, forskolin-loaded scaffolds have been shown to induce osteogenic differentiation of mesenchymal stem cells, highlighting their potential in bone regeneration. nih.govbiorxiv.orgnih.gov

Table 2: Applications of Forskolin in Cellular Reprogramming and Tissue Engineering

Application AreaSpecific Use of ForskolinKey Findings
Cellular Reprogramming Induction of neuronal differentiation from somatic cells.Forskolin, in combination with other small molecules, can efficiently convert human somatic cells into functional neurons. mdpi.com
Generation of induced pluripotent stem cells (iPSCs).Included in cocktails of small molecules for the chemical reprogramming of fibroblasts into iPSCs. frontiersin.org
Directed differentiation of mesenchymal stem cells (MSCs).Promotes the differentiation of MSCs into dopaminergic neurons and osteoblasts. nih.govmdpi.com
Tissue Engineering Bone regeneration.Forskolin-loaded scaffolds enhance bone formation by promoting the osteogenic differentiation of bone marrow-derived stem cells. nih.govnih.gov
Neural tissue engineering.Used to potentiate neuronal differentiation of neural progenitor cells. frontiersin.org

The use of this compound in these research areas could provide a powerful tool for tracing the metabolic fate of forskolin and understanding its mechanism of action at a molecular level during cellular reprogramming and tissue regeneration.

Emerging Research Frontiers

Beyond its established roles, forskolin and its derivatives are at the forefront of emerging research areas, with studies exploring non-canonical mechanisms of action and its potential in advanced biomarker discovery.

Exploration of Non-Canonical Mechanisms of Action

While the primary mechanism of action of forskolin is the activation of adenylyl cyclase, a growing body of evidence suggests that it can also exert its effects through non-canonical, adenylyl cyclase-independent pathways. frontiersin.orgbiorxiv.org These alternative mechanisms involve direct interactions with other cellular proteins, including ion channels and nuclear receptors. biorxiv.orgnih.gov

For example, forskolin has been shown to directly modulate the activity of voltage-gated potassium (K+) channels and voltage-dependent calcium (Ca2+) channels, independent of cAMP production. nih.govbiorxiv.org Furthermore, forskolin and its derivatives have been identified as agonists for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a key role in the metabolism of foreign compounds. nih.gov This interaction can lead to the induction of drug-metabolizing enzymes, which has implications for potential drug-herb interactions. nih.gov

Table 3: Non-Canonical Mechanisms of Action of Forskolin

Molecular TargetEffect of ForskolinImplication
Voltage-gated K+ channelsDirect gating of the channel. biorxiv.orgAlteration of cellular excitability.
Voltage-dependent Ca2+ channelsActivation of the channel. nih.govModulation of intracellular calcium signaling.
Pregnane X Receptor (PXR)Agonist activity, leading to the induction of CYP3A gene expression. nih.govPotential for drug-herb interactions.
Estrogen Receptor (ER) αStimulates transcriptional activity and protects the receptor from degradation. nih.govModulation of estrogen signaling.

The exploration of these non-canonical mechanisms is a burgeoning area of research that could reveal new therapeutic applications for forskolin and its derivatives. The use of isotopically labeled versions like this compound will be invaluable in these studies to delineate direct binding interactions and to differentiate between cAMP-dependent and -independent effects.

Potential in Advanced Biomarker Discovery for Research Models

The unique properties of this compound make it a promising tool for advanced biomarker discovery in various research models. As an isotopically labeled compound, it can be used as a tracer to follow the metabolic fate of forskolin and its derivatives within a biological system. This can be particularly useful in metabolomics studies aimed at identifying novel biomarkers associated with specific cellular responses or disease states. mdpi.com

By stimulating cells or organisms with this compound and analyzing the resulting changes in the proteome, metabolome, or secretome, researchers can identify molecules that are specifically modulated by forskolin-induced signaling pathways. nih.gov This approach could lead to the discovery of new biomarkers for diseases where cAMP signaling is dysregulated, such as certain types of cancer and metabolic disorders. nih.govnih.gov

For example, in cancer research, forskolin has been shown to modulate the PI3K/Akt signaling pathway, a key pathway in many cancers. biorxiv.org By using this compound in combination with advanced analytical techniques like mass spectrometry-based proteomics, it may be possible to identify novel protein biomarkers that are indicative of the cellular response to the modulation of this pathway. nautilus.bio Similarly, in studies of metabolic diseases, this labeled compound could help to uncover new metabolic biomarkers related to the effects of forskolin on glucose and lipid metabolism. nih.gov

The use of this compound in secretome analysis, which focuses on the proteins secreted by cells, could also be a powerful strategy for biomarker discovery. nih.gov By analyzing the secretome of cells treated with the labeled compound, researchers could identify secreted proteins that can serve as non-invasive biomarkers for monitoring disease progression or therapeutic response in preclinical models.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Forskolin Hemisuccinate-13C4^{13}\text{C}_4 in a laboratory setting?

  • Methodological Answer : Synthesis typically involves isotopic labeling of the succinate moiety using 13C^{13}\text{C}-enriched precursors. Key steps include:

  • Purification : Use preparative HPLC or column chromatography to isolate intermediates and final products.
  • Characterization : Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm isotopic incorporation and structural integrity. LC-MS or high-resolution mass spectrometry (HRMS) should validate molecular weight and isotopic purity (>98%) .
  • Purity Assessment : Quantify impurities via reverse-phase HPLC with UV detection (e.g., 210–230 nm) and report retention time consistency against unlabeled standards .

Q. How should researchers conduct a literature review to identify gaps in Forskolin Hemisuccinate-13C4^{13}\text{C}_4 studies?

  • Methodological Answer :

  • Database Selection : Prioritize PubMed, Web of Science, and SciFinder for peer-reviewed articles. Use keywords like "Forskolin isotope labeling," "carbon-13 tracer studies," and "adenylyl cyclase activation mechanisms."
  • Source Evaluation : Cross-reference primary literature (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) and avoid unreviewed preprints. Use citation tracking tools to map seminal works and recent advancements (post-2020) .
  • Gap Identification : Tabulate methodologies (e.g., synthesis routes, analytical techniques) and outcomes to highlight understudied areas, such as metabolic stability in vivo .

Q. What analytical techniques are essential for verifying isotopic enrichment in Forskolin Hemisuccinate-13C4^{13}\text{C}_4?

  • Methodological Answer :

  • Quantitative NMR (qNMR) : Compare 13C^{13}\text{C} signal integrals against internal standards (e.g., TMSP-d4) to calculate isotopic abundance.
  • Mass Spectrometry : Use LC-HRMS in positive ion mode to detect [M+H]+^+ peaks. Isotopic distribution patterns should align with theoretical simulations (e.g., m/z shifts of +4 Da for 13C4^{13}\text{C}_4) .
  • Isotope Ratio MS (IRMS) : Validate 13C^{13}\text{C} enrichment levels in bulk samples, ensuring consistency across synthesis batches .

Advanced Research Questions

Q. How can researchers optimize experimental designs for tracer studies using Forskolin Hemisuccinate-13C4^{13}\text{C}_4 in metabolic pathways?

  • Methodological Answer :

  • Dose Optimization : Conduct pilot studies to determine the minimum 13C4^{13}\text{C}_4 concentration required for detectable signal-to-noise ratios in LC-MS/MS analyses.
  • Time-Course Sampling : Collect biological samples (e.g., plasma, tissue homogenates) at staggered intervals (0–24 hours) to track metabolite flux.
  • Control Groups : Include unlabeled Forskolin Hemisuccinate to distinguish endogenous vs. tracer-derived metabolites .

Q. What strategies resolve contradictions in pharmacokinetic data for Forskolin Hemisuccinate-13C4^{13}\text{C}_4 across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from ≥5 studies and apply mixed-effects models to account for variability in dosing regimens, animal models, or analytical techniques.
  • Method Validation : Replicate conflicting experiments under standardized conditions (e.g., C57BL/6 mice, 10 mg/kg oral dose). Use ANOVA to identify significant deviations in AUC or Cmax_{\text{max}} values .
  • Cross-Lab Collaboration : Share raw LC-MS/MS datasets via repositories like MetaboLights for independent reanalysis .

Q. How should researchers design a robust protocol for assessing Forskolin Hemisuccinate-13C4^{13}\text{C}_4 stability under varying physiological conditions?

  • Methodological Answer :

  • Stress Testing : Incubate the compound in simulated gastric fluid (pH 2.0), intestinal fluid (pH 6.8), and plasma (37°C) for 24–72 hours. Monitor degradation via UPLC-MS and calculate half-life (t1/2t_{1/2}).
  • Isotopologue Analysis : Identify degradation products (e.g., hydrolyzed 13C^{13}\text{C}-succinate) using MS/MS fragmentation patterns.
  • Statistical Modeling : Apply Arrhenius equations to predict stability at different temperatures and validate with accelerated stability studies .

Q. What are best practices for integrating Forskolin Hemisuccinate-13C4^{13}\text{C}_4 into mechanistic studies of cAMP signaling?

  • Methodological Answer :

  • Cell-Based Assays : Use HEK293 cells transfected with adenylyl cyclase isoforms. Treat with 13C4^{13}\text{C}_4-labeled Forskolin (1–10 µM) and quantify cAMP via ELISA or FRET-based sensors.
  • Tracer Dilution Analysis : Spike unlabeled cAMP with 13C^{13}\text{C}-enriched standards to correct for matrix effects in MS quantification.
  • Pathway Mapping : Combine RNA-seq data with 13C^{13}\text{C} metabolic flux analysis to link cAMP dynamics to downstream gene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.